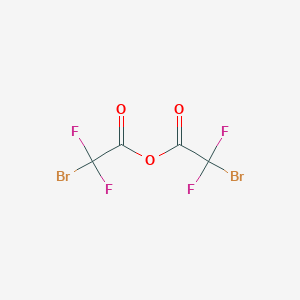

![molecular formula C8H9N5O B2927620 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide CAS No. 1208632-34-1](/img/structure/B2927620.png)

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

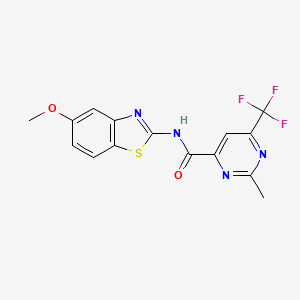

“3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” is a chemical compound with the molecular weight of 191.19 . It is a powder at room temperature . This compound is a derivative of pyrazolopyridine, a medicinally privileged structure .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-aminopyrazoles and α-oxoketene dithioacetals . Another method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of “3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” is described by the InChI code: 1S/C8H9N5O/c1-4-6-2-5 (8 (14)11-9)3-10-7 (6)13-12-4/h2-3,12H,1,9H2, (H,10,13) (H,11,14) .Chemical Reactions Analysis

The catalytic activity of AC-SO3H was investigated for the synthesis of this compound . The reaction involves a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis of Heterocyclic Derivatives

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is utilized in the synthesis of new heterocyclic derivatives, demonstrating its versatility as a reactive intermediate. Spectroscopic studies, elemental analysis, and X-ray structure analyses confirm the structures of the synthesized compounds, indicating its utility in developing compounds with potential applications in pharmaceuticals and materials science (Aly, El‐Emary, Mourad, Alyan, Bräse, & Nieger, 2019).

Metal Coordination and Magneto-Structural Correlations

This compound serves as a ligand in the formation of tetranuclear homoleptic copper(II) 2 x 2 rectangular grid complexes, showcasing its role in facilitating strict self-assembly processes. These complexes are investigated for their magneto-structural correlations, providing insights into the design of magnetic materials with specific properties (Roy, Mandal, Barik, Gupta, El Fallah, Tercero, Butcher, & Kar, 2009).

Development of Chemosensors

The chemical serves as a building block in developing chemosensors for detecting metal ions, such as Al3+. The synthesized probes exhibit high sensitivity and selectivity, highlighting the compound's potential in environmental monitoring and biological applications (Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri, & Goswami, 2018).

Antibacterial Activity

Research has also explored the antibacterial potential of pyrazolo[3,4-b]pyridine derivatives synthesized from 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide. These studies have identified moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria, indicating the compound's relevance in medicinal chemistry for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-4-6-2-5(8(14)11-9)3-10-7(6)13-12-4/h2-3H,9H2,1H3,(H,11,14)(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDNXMPZBNLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=NN1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2927537.png)

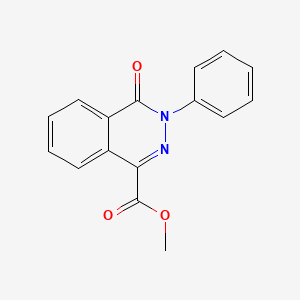

![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)

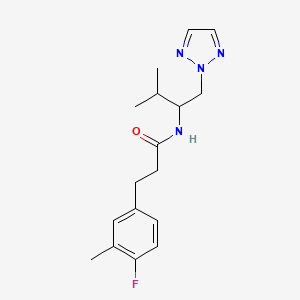

![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)

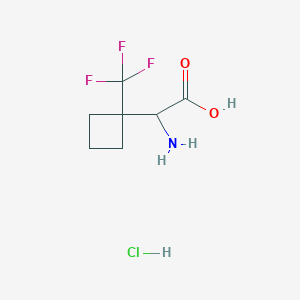

![N-butyl-4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2927551.png)

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927554.png)

![N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927555.png)

![6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2927560.png)